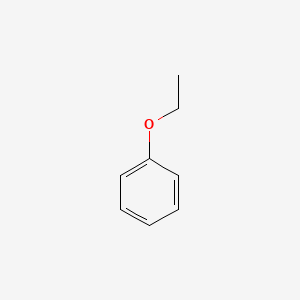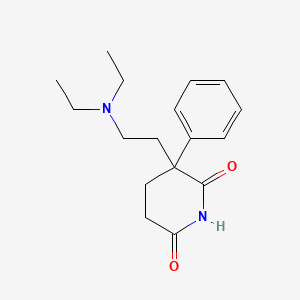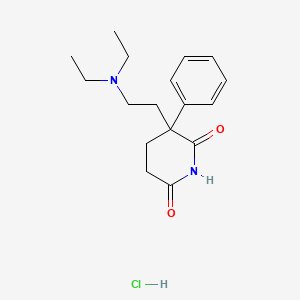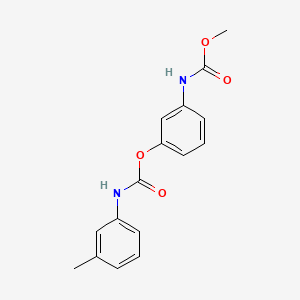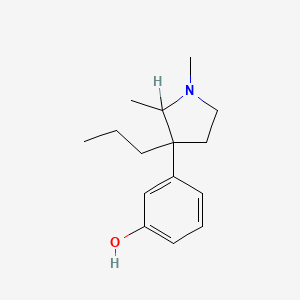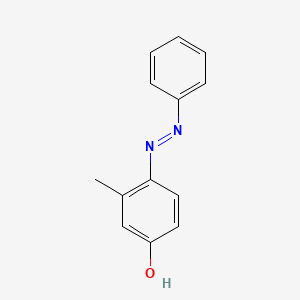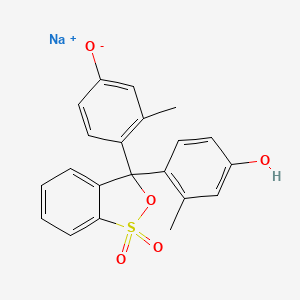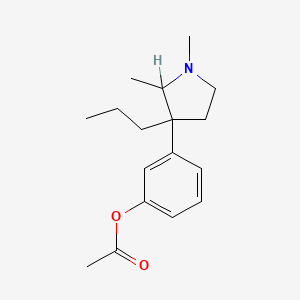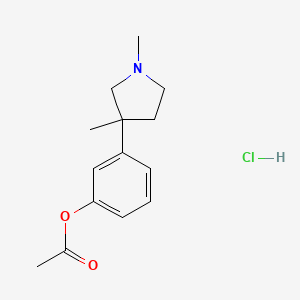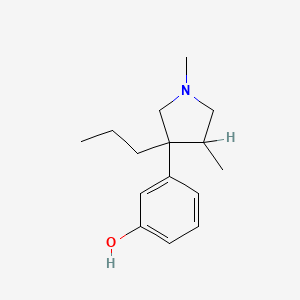![molecular formula C18H13ClF4N2O3 B1680387 (2S)-3-(4-chloro-3-fluorophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide CAS No. 1010396-29-8](/img/structure/B1680387.png)
(2S)-3-(4-chloro-3-fluorophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide
Übersicht
Beschreibung
S-23 is a selective androgen receptor modulator (SARM). It binds to the AR (Ki = 1.7 nM) and induces AR-mediated transcriptional activation in CV-1 cells expressing the human receptor when used at a concentration of 10 nM. S-23 increases prostate, seminal vesicle, and levator ani muscle weights in castrated rats. It decreases testicular sperm concentration without reducing mounting behavior or the number of intromissions in intact rats when administered in combination with estradiol benzoate. S-23 (3 mg/kg) also increases preference for sexually active intact males when administered to ovariectomized female rats.
S-23 is a novel tissue selective nonsteroidal agonist.
Wissenschaftliche Forschungsanwendungen
Muscle Mass Enhancement
S-23 is a potent selective androgen receptor modulator (SARM) known for enhancing muscle mass . As S-23 binds selectively to androgen receptors in muscle tissue, it encourages muscle growth similar to anabolic steroids but with a lower risk of side effects .
Fat Loss
S-23 is believed to support fat loss, making it attractive for those looking to lean out or during cutting phases .
Strength Gain
Users of S-23 have reported increased strength during their workouts, which can contribute to progressive overload and muscle growth over time .
Bone Density Improvement
S-23 has demonstrated potential in increasing bone density . This could have significant implications for conditions like osteoporosis.
Potential Male Contraceptive
Some suggest that S-23 might be a potential male birth control method . However, more research is needed to confirm this application.
Stacking with Other SARMs
In terms of stacking, S-23 can be combined with other SARMs, such as Ligandrol and YK-11, to amplify their effects on muscle building .
Research and Clinical Trials
S-23 is an experimental SARM under development by GTX Inc., displaying high affinity for binding with the androgen receptor and producing anabolic effects in muscle tissue . Ongoing research and clinical trials continue to shed light on this powerful SARM .
Legal Status and Sports Usage
The legal status and sports usage of S-23 remain topics of debate . As research progresses, these aspects will become clearer.
Wirkmechanismus
Target of Action
S-23, also known as CCTH-methylpropionamide or (2S)-3-(4-chloro-3-fluorophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide or (S)-3-(4-chloro-3-fluorophenoxy)-N-(4-cyano-3-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanamide, primarily targets the androgen receptors in the body . These receptors play a crucial role in the regulation of male characteristics and muscle growth .
Mode of Action
Upon administration, S-23 binds to the androgen receptor with a very high affinity . It actively competes with testosterone and DHT for androgen receptor activation . Due to its high binding affinity, S-23 is very effective at outcompeting testosterone and DHT for receptor sites in muscle tissue and bone .
Biochemical Pathways
It is known that s-23 has anabolic benefits such as enhanced protein synthesis . This suggests that S-23 may influence the biochemical pathways involved in protein synthesis and muscle growth .
Pharmacokinetics
Pharmacokinetic studies have shown that S-23 is highly orally bioavailable . This means that S-23 can be administered orally, as opposed to requiring injections to achieve maximal blood serum concentration levels . This high oral bioavailability is advantageous when it comes to ease of use and adoption .
Result of Action
The molecular and cellular effects of S-23’s action include increased muscle mass and bone mineral density . S-23 also has the potential to decrease fat mass . It should be noted that these effects have primarily been observed in preclinical animal studies .
Eigenschaften
IUPAC Name |
(2S)-3-(4-chloro-3-fluorophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF4N2O3/c1-17(27,9-28-12-4-5-14(19)15(20)7-12)16(26)25-11-3-2-10(8-24)13(6-11)18(21,22)23/h2-7,27H,9H2,1H3,(H,25,26)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFVOEAXHZGTRJ-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC(=C(C=C1)Cl)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](COC1=CC(=C(C=C1)Cl)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701045802 | |
| Record name | (2S)-3-(4-Chloro-3-fluorophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701045802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-(4-chloro-3-fluorophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide | |
CAS RN |
1010396-29-8 | |
| Record name | (2S)-3-(4-Chloro-3-fluorophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1010396-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-23 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1010396298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-23 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07419 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (2S)-3-(4-Chloro-3-fluorophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701045802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-23 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XDK89456WM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does S-23 interact with the androgen receptor?
A1: S-23 binds to the androgen receptor (AR) as a full agonist [1]. This means it activates the AR, leading to downstream effects similar to those of endogenous androgens like testosterone.
Q2: What are the downstream effects of S-23 binding to the AR?
A2: S-23 demonstrates tissue-selective effects. In preclinical studies using rats, S-23 demonstrated suppression of LH and FSH levels, ultimately leading to suppression of prostate size while increasing the size of the levator ani muscle [1]. In combination with estradiol benzoate (EB), S-23 showed suppression of spermatogenesis, suggesting potential for hormonal male contraception [1].
Q3: Does S-23 affect bone and body composition?
A3: In preclinical studies in rats, S-23 has been shown to increase bone mineral density and lean mass while reducing fat mass in a dose-dependent manner [1].
Q4: What is the molecular formula and weight of S-23?
A4: The molecular formula of S-23 is C19H15ClF4N2O3, and its molecular weight is 430.77 g/mol.
Q5: Is there information available on the material compatibility and stability of S-23 under various conditions?
A5: Currently, there is limited publicly available research specifically addressing the material compatibility and stability of S-23 under diverse conditions. Further research is needed to evaluate these aspects thoroughly.
Q6: How do structural modifications of S-23 affect its activity and potency?
A6: While specific SAR studies for S-23 are limited in the provided research, it is known that structural modifications in arylpropionamide-based SARMs can significantly impact their activity, potency, and selectivity [4, 9].
Q7: What is known about the pharmacokinetics of S-23?
A7: Research indicates that S-23 is metabolized through various pathways including hydrolysis, hydroxylation, glucuronidation, and sulfation [3, 4]. In a study involving horses, S-23 and its metabolites were detected in urine for up to 6 days post-administration, with the sulfate conjugate having the longest detection window. In plasma, S-23 itself was detectable for up to 13 days [3]. Canine studies also confirm the presence of S-23 glucuronide and a B-ring-depleted metabolite (M3) in urine samples following oral administration [4].
Q8: Has S-23 been tested in any animal models?
A8: Yes, S-23 has been tested in preclinical studies using rat models for male contraception [1] and in horses for metabolic studies [3]. It has also been administered to dogs to investigate its metabolic profile [4].
Q9: Is there any information on the toxicity profile of S-23?
A9: While the provided research does not offer detailed toxicity data on S-23, it's crucial to acknowledge that all SARMs, including S-23, have potential for adverse effects. Further research is necessary to fully elucidate the safety profile of this compound.
Q10: What analytical methods have been used to characterize and quantify S-23 and its metabolites?
A10: The research highlights the use of ultra-high performance liquid chromatography-high resolution mass spectrometry (UPLC-HRMS) for identifying and quantifying S-23 and its metabolites in various biological matrices [3, 4].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



